

Comparing 4-(2-Morpholin-4-ylethoxy)benzonitrile with other LRRK2 inhibitors

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Compound of Interest		
Compound Name:	4-(2-Morpholin-4- ylethoxy)benzonitrile	
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A Comparative Guide to LRRK2 Kinase Inhibitors: PF-06447475 and Leading Alternatives For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent and selective LRRK2 inhibitor, with other prominent LRRK2 inhibitors: MLi-2, GNE-7915, and GSK2578215A. The information presented is intended to assist researchers in selecting the most appropriate compound for their studies in Parkinson's disease and related neurodegenerative disorders.

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene, particularly the G2019S mutation, are a significant genetic cause of both familial and sporadic Parkinson's disease. This has spurred the development of LRRK2 kinase inhibitors as a potential therapeutic strategy. This guide offers an objective comparison of the biochemical potency, cellular activity, selectivity, and pharmacokinetic profiles of four leading LRRK2 inhibitors.

Quantitative Data Summary

The following tables summarize the key performance metrics of PF-06447475, MLi-2, GNE-7915, and GSK2578215A, providing a clear comparison of their in vitro and in vivo properties.

Table 1: Biochemical and Cellular Potency of LRRK2 Inhibitors



Compound	Biochemical IC50 (WT LRRK2)	Biochemical IC50 (G2019S LRRK2)	Cellular pS935 LRRK2 IC50
PF-06447475	3 nM[1][2]	11 nM[3]	25 nM[1]
MLi-2	0.76 nM[4][5]	~0.76 nM	1.4 nM[4][5]
GNE-7915	9 nM[6][7]	~9 nM	~9 nM[8]
GSK2578215A	10.1 nM[9]	8.9 nM[9]	0.3 - 1.0 μM (in HEK293 cells)[10]

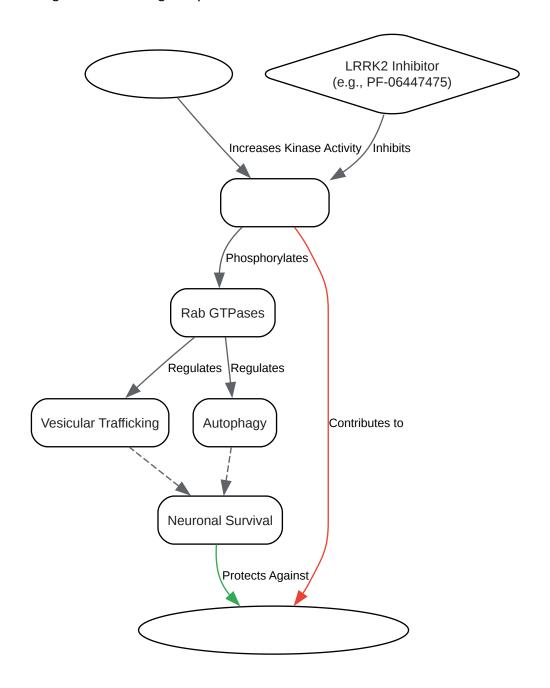
Table 2: Selectivity and Pharmacokinetic Properties of LRRK2 Inhibitors

Compound	Kinome Selectivity	Brain Penetrant	Key Pharmacokinetic Features
PF-06447475	Highly selective[11]	Yes[1][2]	Good brain permeability in rats, but poor oral pharmacokinetic profile in multiple species.[12][13]
MLi-2	>295-fold selectivity over 300 kinases[4][5]	Yes	Orally active and centrally bioavailable.
GNE-7915	Highly selective against a panel of 187 kinases[6]	Yes[6][7]	Good oral exposure and long half-life in rats.[7]
GSK2578215A	Highly selective over a panel of 460 kinases[9]	Yes[9]	Fails to inhibit LRRK2 in the brain despite high exposure after intraperitoneal injection in mice.[12]



Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and experimental procedures discussed, the following diagrams were generated using Graphviz.



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LRRK2 Signaling Pathway in Parkinson's Disease.





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General experimental workflow for LRRK2 inhibitor evaluation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

LRRK2 Biochemical Kinase Assay (IC50 Determination)

This protocol outlines a typical in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of a compound against LRRK2.

Materials:

- Recombinant human LRRK2 protein (Wild-Type and G2019S mutant)
- LRRKtide peptide substrate
- ATP (Adenosine triphosphate)
- Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT)[14]
- Test inhibitors (dissolved in DMSO)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
- 384-well plates



Procedure:

- Prepare serial dilutions of the test inhibitors in DMSO.
- Add 1 μL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
 [14]
- Add 2 μL of a solution containing the recombinant LRRK2 enzyme to each well.[14]
- Add 2 μL of a solution containing the LRRKtide substrate and ATP to initiate the reaction.[14]
- Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo[™] Kinase Assay Kit according to the manufacturer's instructions.
- The luminescent signal, which is proportional to the amount of ADP formed, is measured using a plate reader.
- IC50 values are calculated by plotting the percent inhibition versus the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular LRRK2 Autophosphorylation Assay (pS935 LRRK2 Levels)

This assay measures the ability of an inhibitor to block LRRK2 autophosphorylation at serine 935 (pS935) in a cellular context.

Materials:

- Human cell line expressing LRRK2 (e.g., SH-SY5Y or HEK293)
- Cell culture medium and supplements
- Test inhibitors (dissolved in DMSO)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors



- Primary antibodies: anti-pS935-LRRK2 and anti-total-LRRK2
- Secondary antibodies (HRP-conjugated)
- Western blot reagents and equipment or ELISA-based detection system

Procedure:

- Plate the cells in a multi-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of the test inhibitor or DMSO (vehicle control) for a specified duration (e.g., 90 minutes).[10]
- Wash the cells with ice-cold PBS and lyse them using lysis buffer.
- Determine the protein concentration of the cell lysates.
- For Western Blot Analysis:
 - Separate equal amounts of protein from each sample by SDS-PAGE.
 - Transfer the proteins to a PVDF membrane.
 - Probe the membrane with primary antibodies against pS935-LRRK2 and total LRRK2.
 - Incubate with the appropriate HRP-conjugated secondary antibodies.
 - Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
 - Quantify the band intensities to determine the ratio of pS935-LRRK2 to total LRRK2.
- For ELISA-based Analysis:
 - Use a sandwich ELISA kit designed to detect pS935 and total LRRK2.
 - Follow the manufacturer's protocol for sample incubation and detection.



Calculate the IC50 value based on the dose-dependent reduction in the pS935/total LRRK2 ratio.

In Vivo Brain Microdialysis for Pharmacokinetic Analysis

This protocol describes the use of in vivo microdialysis to measure the concentration of an LRRK2 inhibitor in the brain extracellular fluid of a freely moving animal.

Materials:

- Laboratory animals (e.g., rats or mice)
- Stereotaxic apparatus
- Microdialysis probes and guide cannulas
- Perfusion pump and fraction collector
- Artificial cerebrospinal fluid (aCSF)
- Test inhibitor formulation for administration
- Analytical system for drug quantification (e.g., LC-MS/MS)

Procedure:

- Surgically implant a guide cannula into the desired brain region (e.g., striatum) of the anesthetized animal using a stereotaxic apparatus.[15]
- Allow the animal to recover from surgery for a specified period.
- On the day of the experiment, insert a microdialysis probe through the guide cannula.
- Perfuse the probe with aCSF at a constant low flow rate (e.g., 0.5-2.0 μL/min).[15]
- Collect baseline dialysate samples to establish a stable baseline.
- Administer the LRRK2 inhibitor to the animal (e.g., via oral gavage or intraperitoneal injection).



- Collect dialysate samples at regular intervals for several hours post-administration.
- Analyze the concentration of the inhibitor in the dialysate samples using a validated analytical method such as LC-MS/MS.
- The resulting data provides a time-course of the unbound drug concentration in the brain,
 which is crucial for assessing brain penetration and target engagement.

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